molecular formula C24H28N6O B12174296 {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

Cat. No.: B12174296
M. Wt: 416.5 g/mol
InChI Key: WTOZFFZBPIMYNI-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a tetrazolylphenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone typically involves multi-step organic reactionsThe final step involves the coupling of the tetrazolylphenyl group to the piperazine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound may be investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its interactions with biological targets may lead to the development of new treatments for various diseases .

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure can contribute to the design of advanced polymers, coatings, and other materials .

Mechanism of Action

The mechanism of action of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may bind to receptors or enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(methyl)-2H-tetrazol-5-yl]phenyl}methanone
  • {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(ethyl)-2H-tetrazol-5-yl]phenyl}methanone

Uniqueness

The uniqueness of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone lies in its specific substitution pattern and the presence of both piperazine and tetrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone

InChI

InChI=1S/C24H28N6O/c1-19(2)30-26-23(25-27-30)21-10-12-22(13-11-21)24(31)29-17-15-28(16-18-29)14-6-9-20-7-4-3-5-8-20/h3-13,19H,14-18H2,1-2H3/b9-6+

InChI Key

WTOZFFZBPIMYNI-RMKNXTFCSA-N

Isomeric SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.